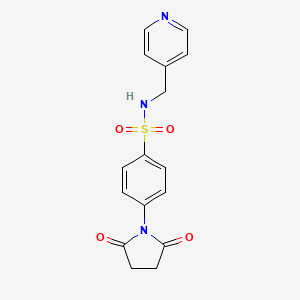
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
Mécanisme D'action
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide exerts its therapeutic effect by selectively inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased cell viability and induction of apoptosis. In addition, inhibition of BTK has been shown to modulate the tumor microenvironment and enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
Inhibition of BTK by 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide leads to several biochemical and physiological effects, including decreased phosphorylation of downstream signaling molecules such as AKT and ERK, downregulation of anti-apoptotic proteins such as BCL-2, and induction of pro-apoptotic proteins such as BIM. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to modulate the expression of genes involved in immune cell activation and differentiation, leading to enhanced anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide as a research tool is its selectivity for BTK, which allows for specific modulation of B-cell receptor signaling without affecting other signaling pathways. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to be effective in preclinical models of various B-cell malignancies, making it a valuable tool for studying the biology of these diseases. However, one limitation of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways, in order to overcome resistance mechanisms and improve efficacy. Another area of interest is the investigation of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide in other types of cancer, such as solid tumors, where BTK signaling has been implicated in tumor progression and immune evasion. Finally, there is a need for further studies to elucidate the mechanisms of resistance to BTK inhibitors, in order to develop strategies to overcome this challenge.
Méthodes De Synthèse
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of the key intermediate 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, which is then reacted with 4-(pyridin-4-ylmethyl)benzylamine to yield the final product. The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In a study published in Cancer Research, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide was shown to inhibit BTK activity and induce apoptosis in chronic lymphocytic leukemia cells. In another study published in Blood, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide was shown to have potent activity against mantle cell lymphoma cells, both as a single agent and in combination with other drugs.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-5-6-16(21)19(15)13-1-3-14(4-2-13)24(22,23)18-11-12-7-9-17-10-8-12/h1-4,7-10,18H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQCOXHEYRFPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

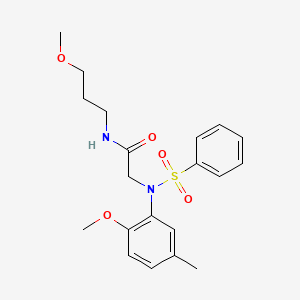
![4-{[(2-bromophenyl)amino]carbonyl}isophthalic acid](/img/structure/B5082711.png)
![2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B5082718.png)
![1,3-dimethyl-5-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082730.png)
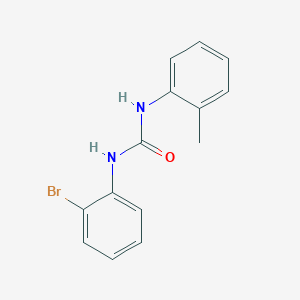
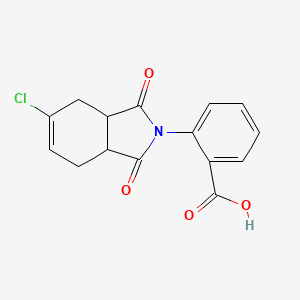
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5082751.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5082767.png)
![1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5082779.png)
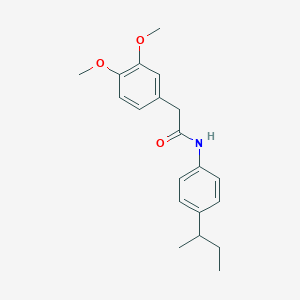

![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082795.png)

![2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B5082812.png)